molecular formula C7H11BrF2 B2402404 2-(Bromomethyl)-1,1-difluorocyclohexane CAS No. 1871326-97-4

2-(Bromomethyl)-1,1-difluorocyclohexane

Cat. No.: B2402404
CAS No.: 1871326-97-4
M. Wt: 213.066
InChI Key: IXSXZXFUCMDQMV-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,1-difluorocyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1,1-difluorocyclohexane typically involves the bromination of 1,1-difluorocyclohexane. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-1,1-difluorocyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).

Major Products:

    Nucleophilic Substitution: Substituted cyclohexanes with functional groups like hydroxyl, cyano, or amino groups.

    Elimination: Alkenes such as 1,1-difluorocyclohexene.

    Oxidation: Cyclohexanol or cyclohexanone.

    Reduction: Cyclohexane.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,1-difluorocyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including substitution and elimination reactions . The presence of fluorine atoms influences the reactivity and stability of these intermediates, making the compound a valuable tool in mechanistic studies .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1,1-difluorocyclohexane
  • 2-(Iodomethyl)-1,1-difluorocyclohexane
  • 2-(Hydroxymethyl)-1,1-difluorocyclohexane

Comparison: 2-(Bromomethyl)-1,1-difluorocyclohexane is unique due to the presence of the bromomethyl group, which offers a balance between reactivity and stability. Compared to its chloro and iodo analogs, the bromomethyl derivative is more reactive than the chloro compound but less reactive than the iodo compound. The hydroxymethyl analog, on the other hand, exhibits different reactivity patterns due to the presence of the hydroxyl group .

Properties

IUPAC Name

2-(bromomethyl)-1,1-difluorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF2/c8-5-6-3-1-2-4-7(6,9)10/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSXZXFUCMDQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CBr)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871326-97-4
Record name 2-(bromomethyl)-1,1-difluorocyclohexane
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